molecular formula C17H17NO B2431270 4-(4-Tert-butylphenoxy)benzonitrile CAS No. 74448-91-2

4-(4-Tert-butylphenoxy)benzonitrile

Cat. No.: B2431270
CAS No.: 74448-91-2
M. Wt: 251.329
InChI Key: BKBRKCMNFNKTLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Tert-butylphenoxy)benzonitrile is an organic compound with the molecular formula C17H17NO. It is characterized by the presence of a tert-butyl group attached to a phenoxy group, which is further connected to a benzonitrile moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Tert-butylphenoxy)benzonitrile typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 4-tert-butylphenol with 4-fluorobenzonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of efficient purification techniques such as recrystallization or chromatography is essential to obtain high-quality material.

Chemical Reactions Analysis

Types of Reactions

4-(4-Tert-butylphenoxy)benzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitrile group can be replaced by other nucleophiles.

    Oxidation and Reduction: The phenoxy and benzonitrile moieties can undergo oxidation and reduction reactions under appropriate conditions.

    Substitution Reactions: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield 4-(4-tert-butylphenoxy)benzoate, while reduction of the nitrile group can produce the corresponding amine.

Scientific Research Applications

4-(4-Tert-butylphenoxy)benzonitrile has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be employed in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Medicine: Research into its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylphenoxy)benzonitrile
  • 4-(4-Ethylphenoxy)benzonitrile
  • 4-(4-Isopropylphenoxy)benzonitrile

Uniqueness

4-(4-Tert-butylphenoxy)benzonitrile is unique due to the presence of the bulky tert-butyl group, which imparts distinct steric and electronic effects. This influences its reactivity and makes it a valuable compound for studying steric hindrance and electronic effects in organic reactions. Additionally, the combination of the phenoxy and benzonitrile moieties provides a versatile platform for further functionalization and application in various fields.

Properties

IUPAC Name

4-(4-tert-butylphenoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c1-17(2,3)14-6-10-16(11-7-14)19-15-8-4-13(12-18)5-9-15/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBRKCMNFNKTLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.